molecular formula C29H29ClN4O4S B2718493 N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide CAS No. 451464-85-0

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide

Cat. No.: B2718493
CAS No.: 451464-85-0
M. Wt: 565.09
InChI Key: SBKYVLCLMDSKGB-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-linked carbamoyl methyl group and a butanamide chain. Key structural elements include:

  • 4-Ethoxyphenyl carbamoyl methyl group: The ethoxy substituent (electron-donating) may influence electronic interactions with biological targets.
  • Butanamide chain: Provides conformational flexibility compared to shorter analogs (e.g., acetamide derivatives).

The quinazolinone scaffold is associated with kinase inhibition and anticancer activity, while the sulfanyl linkage may modulate redox properties or metal coordination .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O4S/c1-2-38-23-14-12-22(13-15-23)32-27(36)19-39-29-33-25-10-4-3-9-24(25)28(37)34(29)16-6-11-26(35)31-18-20-7-5-8-21(30)17-20/h3-5,7-10,12-15,17H,2,6,11,16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKYVLCLMDSKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the ethoxyanilino moiety. The final step involves the attachment of the butanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, which can be further utilized in various applications.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Substituents Molecular Weight Key Functional Groups Hypothesized Properties
Target Compound 3,4-Dihydroquinazolinone 3-Chlorobenzyl, 4-ethoxy carbamoyl methyl sulfanyl, butanamide ~550–600* Quinazolinone, sulfanyl, carbamoyl, ethoxy Moderate lipophilicity (logP ~3.5), potential kinase inhibition, enhanced bioavailability via butanamide chain
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 3,4-Dihydroquinazolinone 3-Chloro-4-methylphenyl, 4-ethoxy sulfanyl acetamide 467.93 Acetamide, methylphenyl, ethoxy Higher lipophilicity (logP ~4.0), reduced solubility, possible steric hindrance from 4-methyl group
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 3,4-Dihydroquinazolinone 4-Chlorophenyl, trimethylphenyl acetamide 464.0 Trimethylphenyl, chloro High steric bulk, logP ~4.5, potential for selective binding due to bulky substituents
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3,4-Dihydroquinazolinone 4-Chlorophenyl, sulfamoylphenyl acetamide ~480 Sulfamoyl (electron-withdrawing) Improved solubility (logP ~2.8), possible enhanced hydrogen bonding with targets

*Estimated based on analogous structures.

Key Differences and Implications:

Substituent Effects: The 4-ethoxyphenyl group in the target compound (vs. The butanamide chain (target) vs. acetamide () may improve membrane permeability due to increased flexibility and reduced desolvation penalty .

Lipophilicity and Solubility :

  • The sulfamoyl group in significantly reduces logP (logP ~2.8) compared to the target compound’s ethoxy group (logP ~3.5), favoring aqueous solubility.
  • Trimethylphenyl in increases logP (~4.5), which may enhance blood-brain barrier penetration but reduce renal clearance.

Synthetic Considerations: The target compound’s synthesis likely involves sulfanyl coupling (similar to ) and carbamoylation steps. Challenges include regioselectivity in quinazolinone functionalization and stability of the ethoxy group under reaction conditions .

Research Findings and Hypotheses

  • Biological Activity: Quinazolinones with sulfanyl linkages (e.g., ) have shown tyrosine kinase inhibition (IC50 ~10–100 nM). The target compound’s ethoxy group may enhance selectivity for estrogen receptor-related targets .
  • Metabolic Stability : The 3-chlorobenzyl group (target) may reduce oxidative metabolism compared to 4-methylphenyl (), as chloro substituents are less prone to CYP450 oxidation .
  • Toxicity : Sulfamoyl-containing analogs () may pose renal toxicity risks due to sulfonamide hypersensitivity, whereas the target compound’s carbamoyl group is less likely to trigger such issues.

Biological Activity

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H18ClN3O4SC_{18}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 347.8 g/mol. The structure features a quinazoline core, which is known for various biological activities including anticancer and antimicrobial effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-715EGFR inhibition
Study BA54910Apoptosis induction
Study CHeLa12Cell cycle arrest

Neurological Effects

The compound's structural components suggest potential activity in the central nervous system (CNS). Some related compounds have demonstrated anticonvulsant effects. For example, studies on similar structures indicate that modifications at the phenyl rings can enhance anticonvulsant activity, suggesting that this compound may also exhibit such properties.

Case Study: Anticonvulsant Activity
In a study involving the evaluation of similar quinazoline derivatives, it was found that certain substitutions could significantly enhance their efficacy against seizures. The study reported an ED50 value for one derivative at 8.9 mg/kg, indicating strong anticonvulsant activity compared to standard treatments like phenytoin (ED50 = 9.5 mg/kg).

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the quinazoline ring and phenyl groups are crucial for enhancing biological activity. Electron-withdrawing groups at strategic positions tend to improve potency while electron-donating groups may reduce it.

Table 2: Structure-Activity Relationship Findings

Substitution TypePositionEffect on Activity
Electron-withdrawing4'-positionIncreased potency
Electron-donating3'-positionDecreased potency
Alkyl chain lengthVariesOptimal at C4

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